1-(2-Chlorobenzyl)pyrrolidin-3-ol
Description
1-(2-Chlorobenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a chlorobenzyl substituent at the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and infectious diseases. Its molecular formula is C₁₁H₁₄ClNO, with a molar mass of 211.69 g/mol .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEJSKHLNKPJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with pyrrolidin-3-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the pyrrolidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 1-(2-chlorobenzyl)pyrrolidin-3-one.
Reduction: Formation of 1-(2-chlorobenzyl)pyrrolidine.
Substitution: Formation of 1-(2-substituted benzyl)pyrrolidin-3-ol derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(2-Chlorobenzyl)pyrrolidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl group and the hydroxyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorobenzyl Substitution Effects
- 1-(3-Chlorobenzyl)pyrrolidin-3-ol Structural Difference: Chlorine at the 3-position of the benzyl ring. Properties: Similar molar mass (211.69 g/mol) but altered electronic effects due to meta-substitution.
1-(2,4-Dichlorobenzyl)pyrrolidin-3-ol
- Structural Difference : Two chlorine atoms at the 2- and 4-positions of the benzyl ring.
- Properties : Higher molar mass (246.14 g/mol ) and increased lipophilicity due to additional chlorine. The electron-withdrawing dichloro substitution may enhance binding affinity to hydrophobic pockets in enzymes or receptors .
Halogen-Substituted Derivatives
- 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol Structural Difference: Fluorine at the 6-position alongside chlorine at the 2-position. This dual halogenation may optimize pharmacokinetic profiles compared to mono-chloro derivatives .
Heterocyclic Modifications
- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Structural Difference: Pyrrolidin-2-one (lactam) ring with a quinoxalinyl substituent. Properties: The ketone group eliminates hydrogen-bonding capacity at the 3-position, reducing interactions with polar targets.
- 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine Structural Difference: Piperidine core with methyl and phenyl substituents. Properties: Increased steric bulk from the 3-methyl and 2,6-diphenyl groups limits conformational flexibility. Crystal structure data (Acta Cryst. E68, o2300) reveals a non-planar geometry, which may hinder binding to flat active sites compared to pyrrolidine analogs .
Physicochemical and Structural Analysis
Crystallographic Insights
- Ring Puckering : The Cremer-Pople parameters () describe pyrrolidine ring puckering, which affects binding conformations. For 1-(2-chlorobenzyl)pyrrolidin-3-ol, the 2-chloro substituent may induce a C₃-endo puckering, optimizing interactions with flat binding sites .
- Enantiomer Analysis: Rogers’ η parameter () could resolve enantiomer polarity, critical for chiral separations in synthesis. The 2-chloro isomer’s chirality may lead to distinct pharmacological profiles compared to non-chiral analogs .
Biological Activity
1-(2-Chlorobenzyl)pyrrolidin-3-ol, a compound with the CAS number 1033012-63-3, has garnered attention in recent research for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.
The molecular formula of this compound is , with a molecular weight of approximately 197.68 g/mol. The compound features a pyrrolidine ring substituted with a chlorobenzyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN |
| Molecular Weight | 197.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1033012-63-3 |
Synthesis
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving pyrrolidine and chlorobenzyl derivatives. The efficiency of the synthesis often depends on the choice of solvents and reaction conditions.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related pyrrolidine derivatives. For instance, compounds with similar structures have shown significant activity in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. In these models, the compounds demonstrated protective indices that surpassed those of standard anticonvulsants like valproic acid .
Case Study:
A study evaluating a series of pyrrolidine derivatives indicated that those with electron-withdrawing groups, such as chlorine, exhibited enhanced anticonvulsant effects. Specifically, a derivative closely related to this compound showed an effective dose (ED50) significantly lower than that of traditional treatments .
Antinociceptive Activity
In addition to anticonvulsant properties, certain derivatives have been assessed for their analgesic effects. The antinociceptive activity was evaluated using formalin-induced pain models, where compounds were found to alleviate pain effectively without significant neurotoxic effects .
Mechanism of Action:
The mechanism underlying these activities is thought to involve modulation of voltage-gated sodium and calcium channels, as well as interaction with GABA_A receptors. These interactions suggest that the compound may influence neurotransmitter release and neuronal excitability .
Toxicological Profile
Toxicological assessments have revealed that many pyrrolidine derivatives, including those structurally similar to this compound, exhibit low cytotoxicity in vitro. This is crucial for their potential therapeutic applications, as safety is a primary concern in drug development .
Comparison with Related Compounds
When comparing this compound with other pyrrolidine derivatives, it becomes evident that the presence of chlorine in the benzyl group enhances both anticonvulsant and analgesic properties. This structural feature appears to be a common theme among effective compounds in this class.
| Compound Name | Anticonvulsant Activity | Analgesic Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Moderate | Significant | Low |
| Related Pyrrolidine Derivative A | High | Moderate | Low |
| Valproic Acid | High | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
